N-benzyl-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
N-BENZYL-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE is a compound of significant interest in the fields of medicinal chemistry and pharmacology. It is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and signaling pathways. This compound is structurally characterized by a benzyl group attached to a triazole ring, which is further connected to a pyridine ring, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-BENZYL-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other signaling proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It functions by:
Inhibiting Enzyme Activity: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Modulating Signaling Pathways: It can interfere with signaling pathways by inhibiting key proteins, such as kinases, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Tirbanibulin: Known for its use in treating actinic keratosis, it shares structural similarities with N-BENZYL-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE and functions as a microtubule inhibitor.
KC-180-2: Another compound with dual mechanisms of action, inhibiting both tubulin polymerization and Src signaling.
Uniqueness
N-BENZYL-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE is unique due to its specific structural features and versatile reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H15N5O |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C16H15N5O/c22-15(18-11-12-4-2-1-3-5-12)10-14-19-16(21-20-14)13-6-8-17-9-7-13/h1-9H,10-11H2,(H,18,22)(H,19,20,21) |
InChI Key |
GINPAQHZFUTOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=NC=C3 |
Origin of Product |
United States |
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